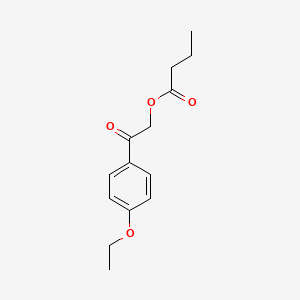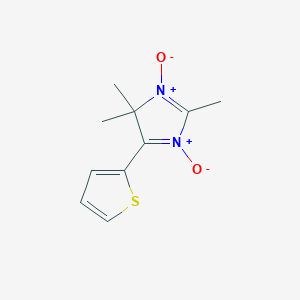![molecular formula C16H15Cl2FN2O B4731873 N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4731873.png)
N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a critical role in maintaining the fluid balance in many epithelial tissues, including the lungs, pancreas, and sweat glands. CFTR dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF, as well as other diseases that involve CFTR dysfunction.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea inhibits CFTR-mediated chloride transport by binding to the cytoplasmic domain of the CFTR protein. Specifically, this compound binds to the nucleotide-binding domain 1 (NBD1) of CFTR, which is essential for ATP-dependent channel gating. By binding to NBD1, this compound prevents ATP from binding to CFTR and opening the channel. This results in a reduction in chloride transport across epithelial membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can decrease CFTR-mediated chloride transport, reduce CFTR protein expression, and inhibit CFTR mRNA splicing. In vivo studies have shown that this compound can improve lung function, reduce inflammation, and decrease bacterial load in CF animal models. This compound has also been shown to have anti-inflammatory effects in non-CF animal models, suggesting that it may have broader therapeutic potential beyond CF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for structure-activity relationship studies. This compound is also highly specific for CFTR, with minimal off-target effects. However, this compound has some limitations as a research tool. It is relatively expensive and has low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea. One area of focus is the development of more potent and selective CFTR inhibitors. Another area of focus is the optimization of this compound for clinical use, including the development of more soluble formulations and the evaluation of its safety and efficacy in human clinical trials. This compound may also have potential as a research tool for studying the role of CFTR in other diseases, such as cancer and diabetes. Finally, this compound may have potential as a tool for studying the basic biology of CFTR, including its structure, function, and regulation.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been extensively studied in vitro and in vivo as a potential therapeutic agent for CF. In vitro studies have shown that this compound can inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 of approximately 300 nM. In vivo studies in CF animal models have shown that this compound can improve lung function, reduce inflammation, and decrease bacterial load. This compound has also been studied as a potential therapeutic agent for other diseases that involve CFTR dysfunction, such as secretory diarrhea, polycystic kidney disease, and cholangiocarcinoma.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O/c1-2-15(10-3-5-11(17)6-4-10)21-16(22)20-12-7-8-14(19)13(18)9-12/h3-9,15H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHHZGVLXAMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4731790.png)
![4-butyl-8-methyl-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2H-chromen-2-one](/img/structure/B4731793.png)

![N-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B4731807.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4731813.png)
![N-(4-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4731826.png)
![3,5-dichloro-2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4731843.png)
![5-(4-isopropylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4731854.png)
![N-[3-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4731862.png)
![methyl 2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B4731868.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4731870.png)
![6-({[4-(4-ethylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4731871.png)


